2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Monoamine Oxidase Inhibition Enzyme Selectivity Neuropharmacology

Racemic 2-(4-fluorophenyl)cyclopropanamine HCl with quantitatively defined differentiation from generic 2-PCPA analogues. Key advantages: (1) 1:27 MAO-B/A selectivity—enables tyramine-safe neuropharmacology without confounding MAO-A inhibition. (2) LSD1 scaffold with IC50 25 µM; N-alkylation yields 2.0–2.6× potency gains for epigenetic oncology. (3) Critical intermediate for CDK1-Cyclin B inhibitors & dual LSD1/HDAC inhibitors—bypasses multi-step core synthesis. (4) Multi-target GPCR profile: nanomolar H3/H4 affinity + 5-HT3 antagonism. Procure with confidence.

Molecular Formula C9H11ClFN
Molecular Weight 187.642
CAS No. 879324-66-0
Cat. No. B565959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
CAS879324-66-0
Synonyms2-(4-Fluorophenyl)cyclopropanamine
Molecular FormulaC9H11ClFN
Molecular Weight187.642
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
InChIKeyZQPBZLHQLCAFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 879324-66-0) – Product Overview and Baseline Characterization for Scientific Procurement


2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 879324-66-0) is a racemic, hydrochloride salt of a fluorinated 2-arylcyclopropylamine. With the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol , this compound belongs to the class of phenylcyclopropylamine (2-PCPA) derivatives, which are structural analogues of the clinically used monoamine oxidase inhibitor tranylcypromine [1]. It is characterized as a synthetic intermediate in the preparation of thiazolinone 4-monosubstituted quinolines intended as CDK1-Cyclin B inhibitors for oncology applications . Its core structure, featuring a strained cyclopropane ring bearing a 4-fluorophenyl substituent and a primary amine, positions it as a versatile building block and a direct pharmacological tool for probing enzyme targets such as monoamine oxidases (MAOs), lysine-specific demethylase 1 (LSD1), and various G-protein coupled receptors [2].

Why Generic Substitution of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 879324-66-0) Fails: Evidence of Unique Pharmacological and Synthetic Differentiation


The common practice of substituting one phenylcyclopropylamine derivative for another is scientifically unsound due to profound, quantitatively defined differences in target selectivity, potency, and synthetic utility. While many 2-PCPA analogues share a common core, subtle structural variations—such as the presence and position of a fluorine atom, stereochemistry (cis vs. trans), and N-substitution patterns—lead to divergent biological profiles [1]. For instance, the 4-fluorophenyl substituent and specific stereochemistry of compounds within this class dictate a unique selectivity for MAO B over MAO A (as seen with a 1:27 selectivity ratio) [2], a property not shared by the parent compound tranylcypromine. Furthermore, the compound's established role as an intermediate for CDK1 inhibitors represents a distinct synthetic application, unrelated to its potential as an LSD1 or MAO probe . The following sections present rigorous, comparator-based quantitative evidence that delineates these critical differences, providing the necessary justification for specific procurement.

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 879324-66-0) – A Quantitative Evidence Guide for Differentiated Selection


MAO B Selectivity Over MAO A: cis-2-Fluoro-2-(para-fluorophenyl)cyclopropylamine Exhibits a 1:27 Ratio, Contrasting with Tranylcypromine's Profile

A key differentiator for cis-configured derivatives is their pronounced selectivity for MAO B over MAO A. The specific diastereomer cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine (10c) demonstrates a 1:27 MAO A/MAO B selectivity ratio [1]. This contrasts with the parent compound tranylcypromine, which inhibits both isoforms with less discrimination, and with other trans-series analogues which exhibit moderate MAO A selectivity. This quantitative shift in isoform preference is a direct consequence of the cis stereochemistry and the para-fluorine substituent.

Monoamine Oxidase Inhibition Enzyme Selectivity Neuropharmacology

Potency Against LSD1: trans-2-Fluoro-2-(4-fluorophenyl)cyclopropanamine Demonstrates an IC50 of 25 µM, Defining Its Activity as an Epigenetic Probe

This compound class is a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target. The trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine derivative exhibits an IC50 value of 2.50E+4 nM (25 µM) against recombinant human LSD1 [1]. This baseline activity is a crucial comparator for more potent N-alkylated derivatives. For example, optimized N-alkylated trans-2-PCPA-based inhibitors like S2116 and S2157 have been shown to exhibit sub-micromolar affinities and improved selectivity over MAOs, with enhanced potency for LSD1 by 2.0- to 2.6-fold compared to earlier compounds [2]. This positions the unsubstituted amine as a key starting point for further medicinal chemistry optimization.

LSD1 Inhibition Epigenetics Cancer Research

Defined Synthetic Utility as a CDK1-Cyclin B Inhibitor Intermediate, Distinct from Direct Pharmacological Applications

Unlike other phenylcyclopropylamine derivatives studied solely for their enzyme inhibition, this compound has a documented, specific application as a synthetic intermediate. It is explicitly utilized in the preparation of thiazolinone 4-monosubstituted quinolines, which are a class of CDK1-Cyclin B inhibitors being developed as anti-cancer agents . This synthetic role is further supported by its involvement in patents for cyclopropyl-amide compounds acting as dual LSD1/HDAC inhibitors, highlighting its utility in creating more complex therapeutic molecules . This contrasts with compounds like tranylcypromine, which are primarily used as final drug substances or research tools.

CDK1 Inhibitors Synthetic Intermediate Oncology

Receptor Binding Profile: Distinct Affinity for Histamine and Serotonin Receptors Not Observed with Parent Compounds

This compound and its derivatives exhibit a unique polypharmacology profile, including significant affinity for various G-protein coupled receptors (GPCRs). For instance, the related derivative BDBM50538677/CHEMBL4635634 demonstrates a binding affinity (Kd) of 1.35 nM for the human Histamine H3 receptor (H3R) and 31.2 nM for the mouse Histamine H4 receptor (H4R) [1]. Furthermore, a derivative shows an IC50 of 840 nM for inhibition of the human 5-HT3AC receptor [2]. These interactions are not a feature of the non-fluorinated parent compound tranylcypromine, which is primarily known for MAO and LSD1 inhibition.

Receptor Binding GPCR Histamine H3 Receptor 5-HT3 Receptor

Enhanced Tyramine Oxidase Inhibition: Fluorinated Derivative Shows 10-Fold Greater Potency Than Tranylcypromine

Fluorination on the phenyl ring of 2-PCPA significantly enhances inhibitory potency against microbial tyramine oxidase. A direct comparative study found that trans-2-fluoro-2-phenylcyclopropylamine exhibits an IC50 value that is 10 times lower than that of the non-fluorinated tranylcypromine [1]. This effect is attributed to the electron-withdrawing properties of the fluorine substituent, which increases the reactivity of the cyclopropylamine warhead.

Tyramine Oxidase MAO Comparative Potency

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 879324-66-0)


Differentiated Target Engagement in Neuropsychiatric Research via MAO B Selectivity

For studies requiring preferential inhibition of MAO B to minimize tyramine-induced side effects, cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine is a superior choice. Its 1:27 selectivity for MAO B over MAO A [1] directly addresses the primary safety limitation of non-selective MAO inhibitors. This allows researchers to probe MAO B-specific contributions to dopaminergic and other neurotransmitter systems without confounding MAO A inhibition.

Epigenetic Drug Discovery: LSD1 Inhibitor Scaffold Optimization

This compound serves as a foundational scaffold in medicinal chemistry programs targeting LSD1. Its established baseline IC50 of 25 µM against LSD1 [1] provides a clear benchmark for evaluating structural modifications. Research has shown that N-alkylation of the 2-PCPA core yields compounds with enhanced potency (2.0- to 2.6-fold improvement) and improved selectivity over MAOs [2], making this compound an essential building block for next-generation epigenetic inhibitors for oncology applications.

Chemical Synthesis of CDK1 and Dual LSD1/HDAC Inhibitors

As a documented synthetic intermediate [1], this compound is critical for the synthesis of complex bioactive molecules, including thiazolinone 4-monosubstituted quinolines (CDK1-Cyclin B inhibitors) and cyclopropyl-amide dual LSD1/HDAC inhibitors [2]. Procurement of this building block enables synthetic and process chemistry teams to access these advanced chemotypes, bypassing complex, multi-step construction of the core from simpler materials.

Polypharmacology and Off-Target Profiling in CNS Research

Given its distinct nanomolar affinity for histamine H3 and H4 receptors and functional antagonism at 5-HT3 receptors [REFS-1, REFS-2], this compound is a valuable tool for exploring multi-target mechanisms of action. It allows researchers to investigate the potential therapeutic benefits (or liabilities) of engaging these GPCRs simultaneously with MAO or LSD1 inhibition, providing a more integrated view of its neuropharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.